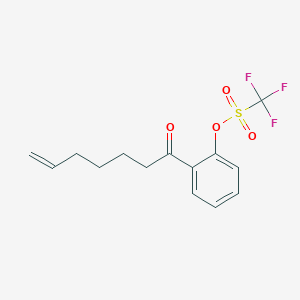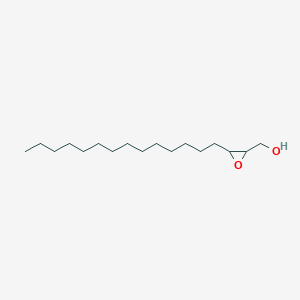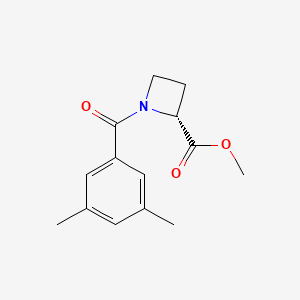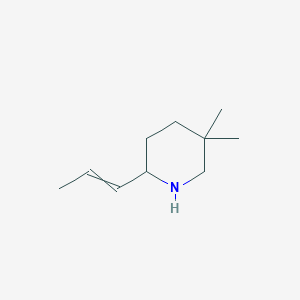![molecular formula C22H24FN3OS B12595859 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12595859.png)
2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide is a complex organic compound with a unique structure that includes a quinazoline core, a fluorophenyl group, and a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with the quinazoline core.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazoline derivative with a thiol reagent under mild conditions.
Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the quinazoline core or the acetamide group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified quinazoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Materials Science: It can be explored for its potential use in the development of new materials with unique properties.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the quinazoline core play crucial roles in binding to these targets, while the sulfanyl linkage and acetamide group contribute to the overall stability and activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methyl-2-propanyl)acetamide
- **Acetamide, 2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-N-(3-methylbutyl)- (9CI)
Uniqueness
2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to certain targets, while the quinazoline core provides a stable scaffold for further modifications.
Propiedades
Fórmula molecular |
C22H24FN3OS |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C22H24FN3OS/c1-14(2)10-11-24-20(27)13-28-22-18-12-15(3)4-9-19(18)25-21(26-22)16-5-7-17(23)8-6-16/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,27) |
Clave InChI |
YQKQNNZSTXYCME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCCC(C)C)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12595777.png)
![{1-[Dimethyl(phenyl)silyl]ethene-1,2-diyl}bis(trimethylsilane)](/img/structure/B12595793.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(trifluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12595803.png)


methanone](/img/structure/B12595829.png)

![(4R)-4-ethenyl-3-ethylidene-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12595845.png)
![[2-(Acetamidomethoxy)phenyl]boronic acid](/img/structure/B12595861.png)
![4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12595865.png)

![Methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B12595870.png)

